molecular formula C15H10N4O4 B14530863 5-(4-nitrophenyl)-4-nitroso-2-phenyl-1H-pyrazol-3-one CAS No. 62349-53-5

5-(4-nitrophenyl)-4-nitroso-2-phenyl-1H-pyrazol-3-one

Cat. No.: B14530863
CAS No.: 62349-53-5
M. Wt: 310.26 g/mol
InChI Key: JGNZZMYGNKRHKJ-UHFFFAOYSA-N
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Description

5-(4-nitrophenyl)-4-nitroso-2-phenyl-1H-pyrazol-3-one is a complex organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of nitrophenyl and nitroso groups attached to a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-nitrophenyl)-4-nitroso-2-phenyl-1H-pyrazol-3-one typically involves the nitration of phenol using dilute nitric acid at room temperature. This reaction produces a mixture of 2-nitrophenol and 4-nitrophenol . The nitrophenol derivatives are then subjected to further reactions to introduce the nitroso and pyrazolone groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(4-nitrophenyl)-4-nitroso-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various nitro, amino, and substituted phenyl derivatives, which can be further utilized in different applications.

Scientific Research Applications

5-(4-nitrophenyl)-4-nitroso-2-phenyl-1H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-nitrophenyl)-4-nitroso-2-phenyl-1H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The nitroso and nitrophenyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming stable complexes, thereby affecting various biochemical pathways .

Properties

CAS No.

62349-53-5

Molecular Formula

C15H10N4O4

Molecular Weight

310.26 g/mol

IUPAC Name

5-(4-nitrophenyl)-4-nitroso-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C15H10N4O4/c20-15-14(17-21)13(10-6-8-12(9-7-10)19(22)23)16-18(15)11-4-2-1-3-5-11/h1-9,16H

InChI Key

JGNZZMYGNKRHKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=O

Origin of Product

United States

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